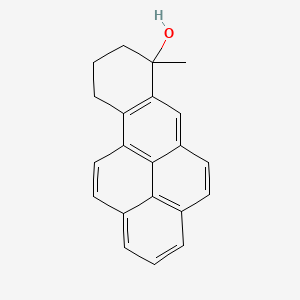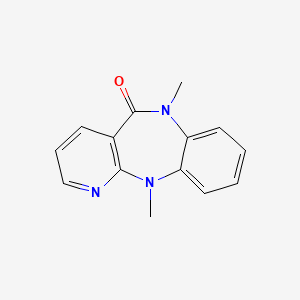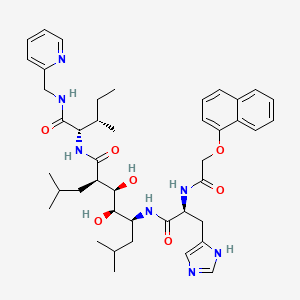
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-6-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)heptyl)-alpha-(((1-naphthalenyloxy)acetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-6-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)heptyl)-alpha-(((1-naphthalenyloxy)acetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including imidazole, amide, hydroxyl, and naphthalenyloxy groups, which contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the propanamide group via amidation reactions.
- Functionalization of the side chains with hydroxyl, methyl, and naphthalenyloxy groups through various substitution and addition reactions.
- Coupling of the pyridinylmethyl and butyl groups using carbodiimide-mediated coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction of the amide groups could yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-4-propanamide derivatives: Compounds with similar core structures but different side chains.
Naphthalenyloxy derivatives: Compounds with similar aromatic ring systems but different functional groups.
Pyridinylmethyl derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure, which confer diverse chemical reactivity and potential biological activity. Its specific arrangement of functional groups and stereochemistry might result in unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
134483-83-3 |
|---|---|
Fórmula molecular |
C43H59N7O7 |
Peso molecular |
786.0 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-7-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-(2-methylpropyl)octanamide |
InChI |
InChI=1S/C43H59N7O7/c1-7-28(6)38(43(56)46-23-30-15-10-11-18-45-30)50-41(54)33(19-26(2)3)39(52)40(53)34(20-27(4)5)49-42(55)35(21-31-22-44-25-47-31)48-37(51)24-57-36-17-12-14-29-13-8-9-16-32(29)36/h8-18,22,25-28,33-35,38-40,52-53H,7,19-21,23-24H2,1-6H3,(H,44,47)(H,46,56)(H,48,51)(H,49,55)(H,50,54)/t28-,33+,34-,35-,38-,39+,40+/m0/s1 |
Clave InChI |
VFXBGUYEVNSPLY-CZSVRRKHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O |
SMILES canónico |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



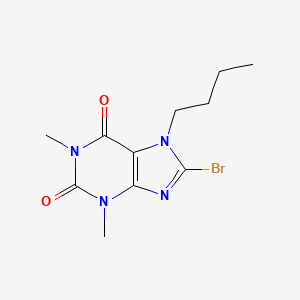
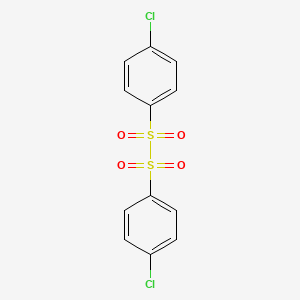
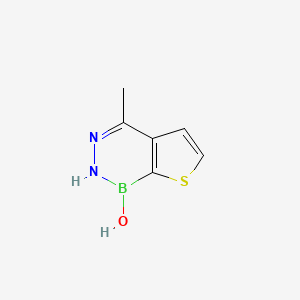

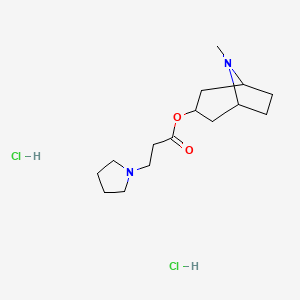
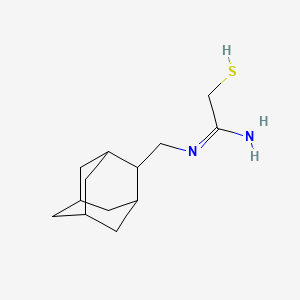

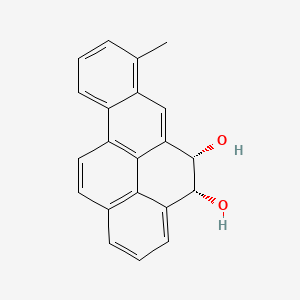
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
